molecular formula C16H20FNOS B2741239 Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706056-25-8

Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2741239
CAS No.: 1706056-25-8
M. Wt: 293.4
InChI Key: TZOJZYDRBMPPFF-UHFFFAOYSA-N
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Description

Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a cyclobutyl group, a fluorophenyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the reaction of a cyclobutyl ketone with a fluorophenyl amine under acidic conditions to form the intermediate. This intermediate is then reacted with a thioamide to form the thiazepane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and improved purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

cyclobutyl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNOS/c17-14-7-2-1-6-13(14)15-8-9-18(10-11-20-15)16(19)12-4-3-5-12/h1-2,6-7,12,15H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOJZYDRBMPPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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